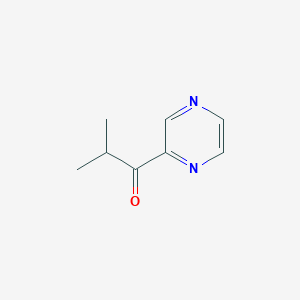

1-(2-Pyrazinyl)-2-methylpropanone

Description

1-(2-Pyrazinyl)-2-methylpropanone (C$9$H${12}$N$_2$O) is a ketone derivative featuring a pyrazine ring substituted at the 2-position with a 2-methylpropanone group. Its structure includes a six-membered aromatic pyrazine ring, a ketone functional group, and two methyl substituents on the propanone chain. The compound exhibits 24 bonds, including aromatic, double, and rotatable bonds, with a molecular weight of 164.20 g/mol . Its SMILES string, CC(C)(C)C(=O)c1cnccn1, highlights the connectivity of the pyrazine ring to the branched ketone moiety.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methyl-1-pyrazin-2-ylpropan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-6(2)8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |

InChI Key |

MIXOVLFCVIFBHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrazin-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of pyrazine with an appropriate alkylating agent under controlled conditions. For example, the reaction of pyrazine with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-1-(pyrazin-2-yl)propan-1-one typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1-(pyrazin-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Pyrazinyl)propan-2-one (Acetonylprazine)

- Structure : C$6$H$8$N$_2$O (CAS 6784-62-9).

- Key Differences: Lacks the two methyl groups on the propanone chain, resulting in a simpler structure. The absence of methyl substituents reduces steric hindrance and molecular weight (122.12 g/mol vs. 164.20 g/mol).

- Applications: Used in synthetic chemistry as a precursor for heterocyclic compounds. Its simpler structure may enhance reactivity in coupling reactions compared to the bulkier 1-(2-Pyrazinyl)-2-methylpropanone .

2-Acetyl Pyrazine (Methylpyrazinyl Ketone)

- Structure : C$6$H$6$N$_2$O (CAS 22047-25-2).

- Key Differences: Features an acetyl group (-COCH$_3$) directly attached to the pyrazine ring. Unlike this compound, it lacks the branched alkyl chain, resulting in lower hydrophobicity.

- Applications: Widely employed as a flavoring agent (FEMA No. 3126) due to its nutty/roasted aroma. The shorter chain and lower molecular weight (122.12 g/mol) enhance volatility, making it suitable for food applications .

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid

- Structure : C$9$H$7$N$3$O$2$S (CAS 216959-92-1).

- Key Differences: Incorporates a thiazole ring and a carboxylic acid group, introducing polar and acidic functionalities absent in this compound.

1-(4-Bromophenyl)-2-methylpropanone

- Structure : C${10}$H${11}$BrO.

- Key Differences : Replaces the pyrazine ring with a bromophenyl group, altering electronic properties and reactivity. The bromine atom enables participation in cross-coupling reactions, a pathway less accessible to pyrazine derivatives.

- Applications : Serves as a precursor in asymmetric catalysis and polymer synthesis, as seen in the preparation of chiral allene frameworks .

Enzyme Inhibition

- Pyrazine derivatives, such as compound 4k (), show significant MAO-B inhibitory activity due to the 2-pyrazinyl group’s electronic effects. The methyl groups may enhance binding affinity by increasing hydrophobic interactions with enzyme pockets .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS No. |

|---|---|---|---|---|

| This compound | C$9$H${12}$N$_2$O | 164.20 | Pyrazine, Ketone, Methyl | N/A |

| 1-(2-Pyrazinyl)propan-2-one | C$6$H$8$N$_2$O | 122.12 | Pyrazine, Ketone | 6784-62-9 |

| 2-Acetyl Pyrazine | C$6$H$6$N$_2$O | 122.12 | Pyrazine, Acetyl | 22047-25-2 |

| 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | C$9$H$7$N$3$O$2$S | 221.23 | Pyrazine, Thiazole, Carboxylic Acid | 216959-92-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.